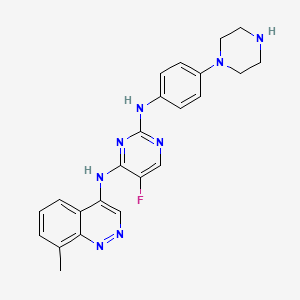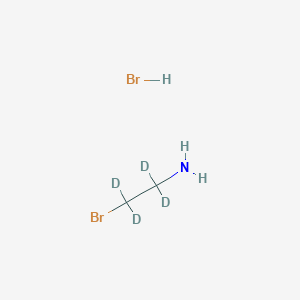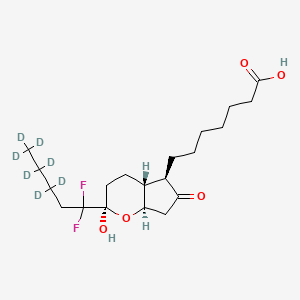
Denv-IN-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Denv-IN-9 is a compound that has garnered significant attention in the field of antiviral research, particularly for its potential in combating dengue virus infections. Dengue virus, a member of the Flaviviridae family, is responsible for dengue fever, a disease that poses a substantial public health threat in tropical and subtropical regions. This compound is designed to inhibit the replication of the dengue virus, making it a promising candidate for therapeutic development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Denv-IN-9 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines under controlled conditions.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups that enhance the compound’s antiviral activity. These modifications are achieved through reactions such as nitration, reduction, and acetylation.
Purification: The final product is purified using techniques like recrystallization and chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Quality control measures are implemented at various stages to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
Denv-IN-9 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, which may exhibit different levels of antiviral activity.
Reduction: Reduction reactions are used to modify specific functional groups, potentially enhancing the compound’s efficacy.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are employed to introduce new functional groups that can improve the compound’s pharmacokinetic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are utilized in substitution reactions.
Major Products
The major products formed from these reactions are various derivatives of this compound, each with potentially unique antiviral properties. These derivatives are often screened for their efficacy against different serotypes of the dengue virus.
科学的研究の応用
Denv-IN-9 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model molecule for studying the mechanisms of antiviral agents and for developing new synthetic methodologies.
Biology: In biological research, this compound is employed to investigate the life cycle of the dengue virus and to identify potential molecular targets for antiviral therapy.
Medicine: Clinically, this compound is being explored as a potential therapeutic agent for treating dengue fever. Its efficacy and safety are being evaluated in preclinical and clinical trials.
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new antiviral drugs. Its synthesis and production methods are continually optimized to meet industrial standards.
作用機序
Denv-IN-9 exerts its antiviral effects by targeting specific molecular pathways involved in the replication of the dengue virus. The compound binds to non-structural proteins of the virus, such as NS4B, inhibiting their interaction with other viral proteins necessary for the formation of replication complexes . This disruption prevents the virus from replicating its RNA, thereby halting the infection process.
類似化合物との比較
Denv-IN-9 is compared with other antiviral compounds such as JNJ-A07 and NITD-688 . While all these compounds target the dengue virus, this compound is unique in its specific binding affinity and mechanism of action. Unlike JNJ-A07, which targets the NS4A-2K-NS4B interaction, this compound has a broader spectrum of activity against different serotypes of the dengue virus. This makes it a versatile candidate for therapeutic development.
List of Similar Compounds
JNJ-A07: Targets NS4A-2K-NS4B interaction.
NITD-688: Inhibits NS4B protein function.
Ribavirin: A broad-spectrum antiviral with limited efficacy against dengue virus.
特性
分子式 |
C15H9BrO5 |
|---|---|
分子量 |
349.13 g/mol |
IUPAC名 |
8-bromo-5,6,7-trihydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H9BrO5/c16-11-13(19)14(20)12(18)10-8(17)6-9(21-15(10)11)7-4-2-1-3-5-7/h1-6,18-20H |
InChIキー |
PSPXRBBNOBKNPX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)Br)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-amino-5-bromo-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12402373.png)

![1-[(2R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402383.png)










